molecular formula C14H18BrN3 B1445849 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile CAS No. 1260891-15-3

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile

Cat. No. B1445849
CAS RN: 1260891-15-3
M. Wt: 308.22 g/mol
InChI Key: AQLQXJNPGJMOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile, also known as BRL-15572, is a chemical compound that has been studied for its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor, which is a target for the treatment of neurological and psychiatric disorders.

Mechanism of Action

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile acts as a selective antagonist of the dopamine D3 receptor, which is a member of the G protein-coupled receptor family. This receptor is predominantly expressed in the mesolimbic system, which is involved in the regulation of reward and motivation. By blocking the dopamine D3 receptor, 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile reduces the activity of the mesolimbic system, which may have therapeutic effects in the treatment of neurological and psychiatric disorders.
Biochemical and Physiological Effects
5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile has been shown to have several biochemical and physiological effects. In animal studies, 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile has been shown to reduce drug-seeking behavior, suggesting that it may have potential as a treatment for drug addiction. 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile has also been shown to improve cognitive function in animal models of schizophrenia, suggesting that it may have potential as a treatment for this disorder.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other dopamine receptors. However, one limitation of using 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is its low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile. One direction is to investigate its potential as a treatment for drug addiction in humans. Another direction is to study its effects on other neurological and psychiatric disorders, such as Parkinson's disease and depression. Additionally, further research is needed to better understand the mechanism of action of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile and its effects on the brain.

Scientific Research Applications

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile has been studied for its potential therapeutic applications in the treatment of neurological and psychiatric disorders. The dopamine D3 receptor is involved in the regulation of reward, motivation, and addiction, and its dysfunction has been implicated in several disorders, including Parkinson's disease, schizophrenia, and drug addiction. 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile has been shown to selectively block the dopamine D3 receptor, which makes it a potential candidate for the treatment of these disorders.

properties

IUPAC Name

5-bromo-2-[4-(dimethylamino)piperidin-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3/c1-17(2)13-5-7-18(8-6-13)14-4-3-12(15)9-11(14)10-16/h3-4,9,13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLQXJNPGJMOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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